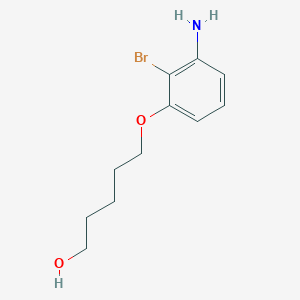
5-(3-Amino-2-bromophenoxy)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Amino-2-bromophenoxy)pentan-1-ol is an organic compound that features both an amino group and a bromine atom attached to a phenoxy ring, along with a pentanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-2-bromophenoxy)pentan-1-ol typically involves the following steps:
Bromination: The starting material, 3-aminophenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 3-amino-2-bromophenol.
Etherification: The brominated phenol is then reacted with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Amino-2-bromophenoxy)pentan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as a hydroxyl or amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 5-(3-Amino-2-bromophenoxy)pentanal or 5-(3-Amino-2-bromophenoxy)pentanone.
Reduction: Formation of 5-(3-Aminophenoxy)pentan-1-ol.
Substitution: Formation of 5-(3-Amino-2-hydroxyphenoxy)pentan-1-ol or 5-(3-Amino-2-aminophenoxy)pentan-1-ol.
Wissenschaftliche Forschungsanwendungen
5-(3-Amino-2-bromophenoxy)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(3-Amino-2-bromophenoxy)pentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the bromine atom and phenoxy ring.
3-Amino-2-bromophenol: Contains the bromine and amino groups on the phenol ring but lacks the pentanol chain.
5-(3-Aminophenoxy)pentan-1-ol: Similar structure but without the bromine atom.
Uniqueness
5-(3-Amino-2-bromophenoxy)pentan-1-ol is unique due to the presence of both the bromine atom and the pentanol chain, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C11H16BrNO2 |
|---|---|
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
5-(3-amino-2-bromophenoxy)pentan-1-ol |
InChI |
InChI=1S/C11H16BrNO2/c12-11-9(13)5-4-6-10(11)15-8-3-1-2-7-14/h4-6,14H,1-3,7-8,13H2 |
InChI-Schlüssel |
KHXUVOQNRYEURG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OCCCCCO)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
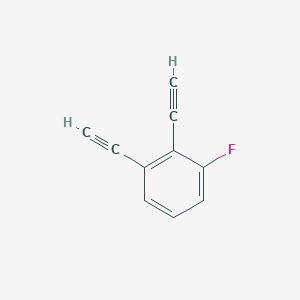

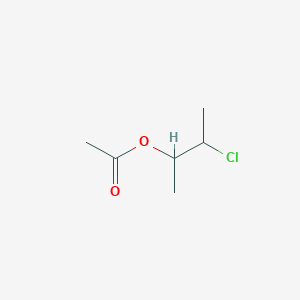
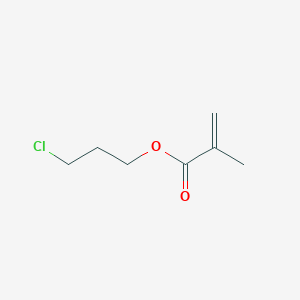
![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)
![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)
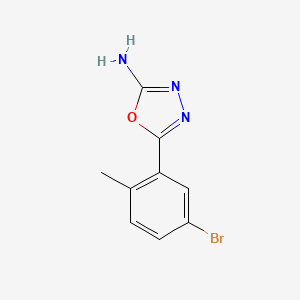
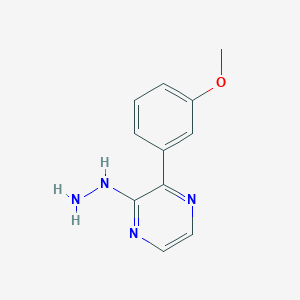
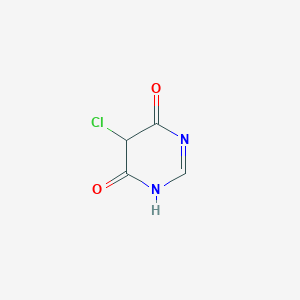
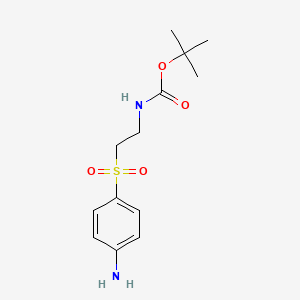
![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)
![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
